Home > Products > Screening Compounds P13598 > (3-Methylisoquinolin-7-yl)boronic acid
(3-Methylisoquinolin-7-yl)boronic acid -

(3-Methylisoquinolin-7-yl)boronic acid

Catalog Number: EVT-8191418
CAS Number:
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Boronic acids, including (3-Methylisoquinolin-7-yl)boronic acid, are typically derived from the reaction of boron-containing compounds with organic substrates. They are classified as organoboron compounds and are recognized for their stability and non-toxicity, making them valuable in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of (3-Methylisoquinolin-7-yl)boronic acid can be achieved through several methods, primarily involving the use of Grignard reagents or metal-catalyzed borylation techniques.

  1. Grignard Reagent Method:
    • A common approach involves reacting a Grignard reagent with a boron-containing compound. For instance, a methyl-substituted isoquinoline can be treated with phenylmagnesium bromide to form the corresponding aryl boronic acid .
    • Reaction conditions typically require an ethereal solvent at ambient temperature to facilitate the formation of the boronic acid.
  2. Palladium-Catalyzed Borylation:
    • Another effective method includes palladium-catalyzed borylation where isoquinoline derivatives undergo borylation using bis(pinacolato)diboron as a boron source under specific conditions (e.g., temperature and pressure) .
    • This method is advantageous due to its efficiency and ability to introduce boron into aromatic systems selectively.

Technical Parameters

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (up to 110 °C).
  • Catalysts: Palladium catalysts are frequently employed to enhance reaction rates and yields.
Molecular Structure Analysis

The molecular structure of (3-Methylisoquinolin-7-yl)boronic acid consists of a boron atom bonded to a hydroxyl group (-OH) and an aromatic isoquinoline ring.

Structural Features

  • Isoquinoline Backbone: The isoquinoline structure contributes to the compound's aromaticity and stability.
  • Methyl Group: The presence of a methyl group at the 3-position influences the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions.

Relevant Data

  • The molecular formula is C10H10BNO2C_{10}H_{10}BNO_2.
  • The compound exhibits characteristic functional groups typical of boronic acids, including the -B(OH)_2 moiety.
Chemical Reactions Analysis

(3-Methylisoquinolin-7-yl)boronic acid participates in various chemical reactions, primarily serving as a coupling partner in cross-coupling reactions.

  1. Suzuki–Miyaura Reaction:
    • This reaction involves coupling (3-Methylisoquinolin-7-yl)boronic acid with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds .
    • The mechanism includes oxidative addition, transmetalation, and reductive elimination steps.
  2. Reactivity with Nucleophiles:
    • The boronic acid can react with nucleophiles through its electrophilic boron center, facilitating further functionalization.

Technical Parameters

  • Reaction Conditions: Typically require bases such as potassium carbonate or sodium hydroxide to deprotonate the boronic acid and activate it for coupling.
Mechanism of Action

The mechanism by which (3-Methylisoquinolin-7-yl)boronic acid acts in chemical reactions primarily involves its ability to form stable complexes with transition metals during cross-coupling processes.

Key Steps

  1. Formation of Boronate Complex: The boronic acid forms a complex with palladium or other transition metals.
  2. Transmetalation: The organic group is transferred from the boron center to the metal center.
  3. Coupling: The final step involves coupling with an aryl halide to form a new carbon-carbon bond.

This sequence highlights the versatility of boronic acids in forming complex organic molecules efficiently .

Physical and Chemical Properties Analysis

(3-Methylisoquinolin-7-yl)boronic acid exhibits several notable physical and chemical properties:

Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxyl group.
  • Stability: Generally stable under standard laboratory conditions but may hydrolyze in strong acidic or basic environments.

Relevant Data

Applications

The applications of (3-Methylisoquinolin-7-yl)boronic acid span various fields:

  1. Medicinal Chemistry:
    • Used as intermediates in drug synthesis due to their ability to form complex structures that can interact with biological targets .
  2. Organic Synthesis:
    • Acts as a key building block in constructing complex organic molecules through cross-coupling reactions, facilitating advancements in materials science and pharmaceuticals .
  3. Catalysis:
    • Employed as catalysts or reagents in various synthetic pathways due to their reactivity and stability under diverse conditions.
Introduction to Boron-Containing Heterocycles in Medicinal Chemistry

Historical Evolution of Boronic Acids in Drug Discovery

The integration of boron into medicinal chemistry represents a paradigm shift driven by the element’s unique electronic properties. Boron’s vacant p-orbital enables reversible covalent bond formation with biological nucleophiles (e.g., serine hydroxyl groups), facilitating targeted inhibition of enzymes. Early applications centered on boron neutron capture therapy (BNCT), utilizing compounds like boronophenylalanine (Figure 3) to deliver 10B isotopes to tumors [5]. The 21st century marked a turning point with five United States Food and Drug Administration-approved drugs:

  • Bortezomib (2003, proteasome inhibitor for multiple myeloma)
  • Tavaborole (2014, leucyl-transfer ribonucleic acid synthetase inhibitor for onychomycosis)
  • Crisaborole (2016, phosphodiesterase-4 inhibitor for atopic dermatitis)
  • Ixazomib (2015, proteasome inhibitor)
  • Vaborbactam (2017, β-lactamase inhibitor) [1] [6] [10].

The Suzuki-Miyaura cross-coupling reaction (1979) accelerated synthetic access to boronic acids, transforming drug discovery pipelines. Boron’s role evolved from neutron capture agents to privileged pharmacophores in enzyme inhibitors, with over 20 boron-containing compounds in clinical trials by 2025 [5] [9].

Table 1: Milestones in Boronic Acid Drug Development

YearCompoundTherapeutic TargetClinical Impact
2003Bortezomib26S ProteasomeFirst-in-class proteasome inhibitor for myeloma
2014TavaboroleLeucyl-transfer ribonucleic acid synthetaseTopical antifungal
2016CrisaborolePhosphodiesterase-4Non-steroidal anti-inflammatory for eczema
2017VaborbactamSerine β-lactamasesRestores meropenem activity against resistant bacteria

Role of Isoquinoline Scaffolds in Bioactive Molecule Design

Isoquinoline, a bicyclic heterocycle, provides a rigid planar structure conducive to intercalation with biological macromolecules. Natural products like lamellarin D (Figure 1) exemplify its significance, exhibiting sub-micromolar cytotoxicity through topoisomerase I inhibition and mitochondrial targeting [4]. Key pharmacological advantages include:

  • DNA Intercalation: Flat aromatic surface enables stacking within DNA base pairs, inducing double-strand breaks.
  • Kinase Modulation: Nitrogen atoms coordinate with adenosine triphosphate-binding sites in kinases (e.g., vascular endothelial growth factor receptor).
  • Tubulin Binding: Combretastatin-inspired isoquinoline derivatives disrupt microtubule assembly (e.g., isoquinoline-based biaryls with half-maximal inhibitory concentration < 100 nM) [3] [8].

Structural modifications at the C3 and C7 positions significantly alter bioactivity. For example, 3-methylisoquinoline derivatives enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while C7 substituents influence solubility and target engagement [3] [7].

Table 2: Clinically Significant Isoquinoline-Based Agents

CompoundBiological TargetTherapeutic ApplicationPotency (Half-Maximal Inhibitory Concentration)
Lamellarin DTopoisomerase I/DNAAnticancer0.08–0.04 μM (HeLa, IMR32 cells)
Combretastatin A4TubulinVascular disrupting agent2–7 nM (various carcinoma lines)
Quinoline antimalarialsHeme detoxificationAntiparasiticVariable

Rationale for Targeting (3-Methylisoquinolin-7-yl)boronic Acid

The hybrid scaffold of (3-methylisoquinolin-7-yl)boronic acid merges the pharmacophoric advantages of isoquinoline and boronic acid functionalities (Figure 2). Key design rationales include:

A. Synergistic Electronic Properties

  • The boronic acid at C7 acts as a Lewis acid, forming reversible tetrahedral adducts with proteasomal threonine residues or bacterial β-lactamases.
  • The 3-methyl group confers steric protection against metabolic degradation while maintaining planarity for DNA intercalation [3] [10].

B. Enhanced Target Versatility

Molecular modeling predicts dual-binding capabilities:

  • Isoquinoline domain: Intercalates with DNA/hydrophobic enzyme pockets.
  • Boronic acid: Covalently engages nucleophilic residues (e.g., serine, histidine) in hydrolytic enzymes [1] [6].This enables potential targeting of kinases, topoisomerases, and antibiotic-resistance enzymes within a single molecule.

C. Synthetic Tractability

7-Bromo-3-methylisoquinoline serves as a precursor for palladium-catalyzed borylation, enabling late-stage introduction of boronic acid. This modularity facilitates rapid derivatization for structure-activity relationship studies [6] [9].

Table 3: Comparative Pharmacological Advantages of the Hybrid Scaffold

Structural FeatureFunctional RoleTherapeutic Implication
Isoquinoline core (C3-methyl)Metabolic stability enhancementProlonged plasma half-life
Boronic acid (C7-position)Reversible covalent inhibitionHigh selectivity for serine hydrolases
Bicyclic conjugationDNA/enzyme intercalationMulti-target engagement potential

The strategic fusion of these motifs positions (3-methylisoquinolin-7-yl)boronic acid as a versatile template for developing inhibitors against oncology and infectious disease targets.

Properties

Product Name

(3-Methylisoquinolin-7-yl)boronic acid

IUPAC Name

(3-methylisoquinolin-7-yl)boronic acid

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

InChI

InChI=1S/C10H10BNO2/c1-7-4-8-2-3-10(11(13)14)5-9(8)6-12-7/h2-6,13-14H,1H3

InChI Key

JWNYQDUCELJCEW-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)C=C(N=C2)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(N=C2)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.